1-(3-Methoxypropyl)piperazin-2-one

Description

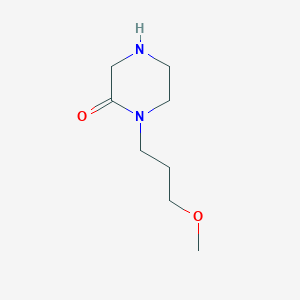

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-(3-methoxypropyl)piperazin-2-one |

InChI |

InChI=1S/C8H16N2O2/c1-12-6-2-4-10-5-3-9-7-8(10)11/h9H,2-7H2,1H3 |

InChI Key |

KLBFQSPCTRGDTK-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1CCNCC1=O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1 3 Methoxypropyl Piperazin 2 One and Analogous Structures

Strategies for Piperazin-2-one (B30754) Ring Formation

The construction of the piperazin-2-one ring is a cornerstone of synthesizing the target compound and its analogs. The two main approaches involve the de novo formation of the lactam ring through cyclization reactions and the modification of an existing piperazinone structure.

Cyclization Reactions for Lactam Formation

The formation of the piperazin-2-one ring often involves an intramolecular cyclization to create the characteristic lactam. A variety of strategies have been developed to achieve this transformation, often leveraging readily available starting materials.

One prominent method involves the reductive cyclization of precursors like dioximes. For instance, the hydrogenation of dialdehydooximes using a palladium on carbon (Pd/C) catalyst can yield piperazines. nih.gov The mechanism is believed to proceed through the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction to the final piperazine (B1678402) ring. nih.gov The protection of the resulting piperazine with a Boc group during hydrogenation has been shown to be advantageous for both yield and ease of isolation. nih.gov

Another approach is the cyclization of α-halo acetamide (B32628) derivatives. For example, the reaction of a primary amine with 2-chloroacetyl chloride can produce a chloroacetamide intermediate, which then undergoes an intramolecular nucleophilic substitution (a 6-exo-tet cyclization) to form the piperazin-2-one ring. rsc.org This method has been successfully applied in the asymmetric synthesis of substituted piperazinones. rsc.org

Furthermore, Jocic-type reactions have been employed for the regioselective synthesis of 1-substituted piperazinones from enantiomerically-enriched trichloromethyl-containing alcohols and N-substituted diamines. researchgate.netrsc.org This method demonstrates good control of stereochemistry. researchgate.netrsc.org A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has also been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org

| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Key Features |

| Reductive Cyclization | Dialdehydooximes | Pd/C, H₂ | Forms piperazine ring; Boc protection can improve yield. nih.gov |

| Intramolecular Substitution | Primary amine, 2-chloroacetyl chloride | Base | Forms lactam via 6-exo-tet cyclization. rsc.org |

| Jocic-type Reaction | Trichloromethyl alcohol, N-substituted diamine | - | Regioselective; good stereochemical control. researchgate.netrsc.org |

| One-Pot Domino Reaction | Aldehydes, (phenylsulfonyl)acetonitrile, diamines | Quinine-derived urea (B33335) | Asymmetric synthesis of 3-substituted piperazin-2-ones. acs.org |

Derivatization of Pre-formed Piperazinone Scaffolds

Alternatively, a pre-formed piperazin-2-one can be modified to introduce further complexity. This is particularly useful for creating libraries of analogs. For example, diastereoselective alkylation of a piperazin-2-one lactam can be achieved. researchgate.net This allows for the introduction of substituents at specific positions on the ring with control over the stereochemistry.

Incorporation of the 3-Methoxypropyl Side Chain

Once the piperazin-2-one core is established, the next critical step is the introduction of the 3-methoxypropyl side chain onto one of the nitrogen atoms.

N-Alkylation and Related Functionalization Reactions

The most direct method for introducing the 3-methoxypropyl group is through N-alkylation. This typically involves reacting a piperazin-2-one with a suitable 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane) in the presence of a base. The nitrogen of the piperazinone acts as a nucleophile, displacing the halide to form the desired C-N bond.

Reductive amination is another powerful technique. This would involve reacting a piperazin-2-one with 3-methoxypropanal (B1583901) in the presence of a reducing agent. While specific examples for 1-(3-methoxypropyl)piperazin-2-one are not detailed in the provided search results, this is a standard and widely used transformation in organic synthesis. For instance, reductive amination has been used to synthesize N-alkyl piperazine derivatives as CXCR4 antagonists. nih.gov

Introduction via Amidation/Acylation Routes

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like substituted piperazinones by combining three or more reactants in a single step.

The Ugi four-component reaction (U-4CR) is a well-known MCR that has been adapted for the synthesis of piperazine-2-carboxamides. thieme-connect.com A variation, the split-Ugi methodology, is suitable for bis-secondary diamines like piperazine and has been used to generate chemical diversity around the piperazine core. nih.gov This approach involves reacting an acid component, a carbonyl component (like formaldehyde), piperazine, and an isocyanide in a single pot. nih.gov

Another strategy involves the cleavage of the DABCO (1,4-diazabicyclo[2.2.2]octane) scaffold to generate piperazine derivatives. rsc.org This can be achieved through reactions with various electrophiles and nucleophiles in one-pot procedures. rsc.org

A cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide has been developed to afford piperizinones in good yields. thieme-connect.comthieme.de This one-pot process allows for the formation of three new bonds and introduces two points of diversity. thieme-connect.comthieme.de

| Multi-component/Convergent Strategy | Key Reactants | Key Features |

| Split-Ugi Reaction | Acid, Carbonyl, Piperazine, Isocyanide | Generates 1,4-disubstituted piperazines. nih.gov |

| DABCO Cleavage | DABCO, Electrophiles, Nucleophiles | One-pot synthesis of diverse piperazine derivatives. rsc.org |

| Cascade Metal-Promoted Reaction | Chloro allenylamide, Primary amine, Aryl iodide | Forms three bonds and allows for two points of diversity. thieme-connect.comthieme.de |

Catalytic Methodologies in the Synthesis of this compound Derivatives

The synthesis of the piperazin-2-one core, a key structural motif, has been significantly advanced through various catalytic methodologies. These methods offer efficient and often high-yield routes to a diverse range of derivatives, including N-substituted analogues like this compound.

Palladium-catalyzed reactions are prominent in the synthesis of piperazin-2-ones. One versatile strategy is the asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent yields and stereoselectivities. rsc.orgdicp.ac.cn This method involves the hydrogenation of the pyrazine (B50134) ring containing a tautomeric hydroxyl group, smoothly converting them into the desired piperazin-2-one structure. dicp.ac.cn Another significant palladium-catalyzed approach is the asymmetric allylic alkylation, which has been elegantly used for synthesizing chiral piperazin-2-ones, particularly those with a quaternary stereocenter at the C3 position. acs.orgnih.gov

Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed, affording chiral products with good enantioselectivities. acs.org Metal-promoted cascade reactions represent another powerful tool. For instance, a novel cascade approach using a chloro allenylamide, primary amines, and aryl iodides allows for the formation of three bonds in a single step, introducing two points of diversity and providing a valuable tool for creating libraries of piperazin-2-one derivatives. thieme.dethieme-connect.com

Catalytic reductive cyclization is another key strategy. A general method for synthesizing piperazines, which can be adapted for piperazinones, involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines using catalysts like Palladium on carbon (Pd/C) or Raney nickel. nih.gov Patent literature also describes processes for manufacturing fused piperazin-2-one derivatives via catalytic hydrogenation using Platinum on carbon (Pt/C), sometimes in the presence of a vanadium co-catalyst to improve reaction efficiency. google.com

The following table summarizes various catalytic methodologies used in the synthesis of piperazin-2-one derivatives.

Table 1: Catalytic Methodologies for Piperazin-2-one Synthesis

| Catalytic System | Substrate Type | Reaction Type | Outcome | Reference(s) |

|---|---|---|---|---|

| Palladium Catalyst | Pyrazin-2-ols | Asymmetric Hydrogenation | High yields and excellent enantioselectivities for chiral piperazin-2-ones. | rsc.orgdicp.ac.cn |

| Palladium Catalyst | Racemic Piperazin-2-ones | Decarboxylative Allylic Alkylation | High enantioselectivity for C3-quaternary stereocenter piperazin-2-ones. | acs.orgnih.gov |

| Iridium Catalyst | Unsaturated Piperazin-2-ones | Asymmetric Hydrogenation | Good enantioselectivities for chiral piperazin-2-ones. | acs.org |

| Metal-Promoted | Chloro allenylamide, primary amine, aryl iodide | Cascade Double Nucleophilic Substitution | Good yields, formation of three bonds in one pot. | thieme.dethieme-connect.com |

| 5% Pd/C or Raney Nickel | Dioximes | Reductive Cyclization | General approach to substituted piperazines. | nih.gov |

Stereochemical Control in the Synthesis of Chiral Analogues

Achieving stereochemical control is a critical aspect of synthesizing chiral analogues of this compound, as biological activity is often dependent on the specific stereoisomer. Several powerful strategies have been developed to this end.

Asymmetric catalysis is a cornerstone for establishing stereocenters with high fidelity. As mentioned previously, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a highly effective method for producing chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). rsc.orgdicp.ac.cn The choice of chiral ligands for the palladium catalyst is crucial in directing the stereochemical outcome. Similarly, iridium-catalyzed asymmetric hydrogenation provides another avenue to access these chiral heterocycles. acs.org

A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed for the synthesis of C3-substituted piperazin-2-ones. acs.org This sequence is catalyzed by a quinine-derived urea and can achieve up to 99% enantiomeric excess (ee), demonstrating remarkable stereocontrol in a multi-step synthesis. acs.org

The use of chiral auxiliaries derived from amino acids or other chiral pool starting materials is a classical yet effective method. dicp.ac.cn More advanced catalytic methods include the kinetic resolution of N-heterocycles through catalytic N-acylation, which has been applied to piperazinones. dicp.ac.cn Furthermore, Jocic-type reactions using enantiomerically-enriched trichloromethyl-substituted alcohols and unsymmetrical diamines can produce 1-substituted piperazinones with little to no loss of stereochemical integrity. researchgate.net Direct diastereoselective α-C–H lithiation of N-Boc piperazines, using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine, also provides access to α-functionalized piperazines with good levels of diastereocontrol. mdpi.com

The following table details various methods for achieving stereochemical control in the synthesis of chiral piperazin-2-one analogues.

Table 2: Methods for Stereochemical Control in Piperazin-2-one Synthesis

| Method | Catalyst / Reagent | Substrate Type | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-based catalyst with chiral ligands | 5,6-disubstituted pyrazin-2-ols | High yields and 84–90% ee. | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium catalyst | Racemic N-protected piperazin-2-ones | Highly enantioenriched tertiary piperazin-2-ones. | nih.gov |

| One-Pot Sequential Reaction | Quinine-derived urea (eQNU) | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | 3-aryl/alkyl piperazin-2-ones in up to 90% yield and up to 99% ee. | acs.org |

| Jocic-type Reaction | Enantiomerically enriched trichloromethyl-substituted alcohol | Unsymmetrical 1,2-diamine | Regioselective formation of 1-substituted piperazinones with minimal loss of stereochemical integrity. | researchgate.net |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine | N-Boc-protected piperazines | Asymmetric lithiation-substitution with good diastereocontrol. | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 1 3 Methoxypropyl Piperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon skeleton.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of individual atoms within a molecule. For piperazine (B1678402) derivatives, the chemical shifts are influenced by the substituents on the piperazine ring. researchgate.netchemrxiv.org

In the ¹H NMR spectrum of 1-(3-Methoxypropyl)piperazin-2-one, distinct signals are observed for the protons of the methoxypropyl chain and the piperazine ring. The methoxy (B1213986) group protons typically appear as a sharp singlet. The protons on the carbon adjacent to the oxygen of the methoxy group and the protons on the carbon adjacent to the nitrogen of the piperazine ring will have characteristic chemical shifts. The protons on the central methylene (B1212753) group of the propyl chain will exhibit a multiplet due to coupling with adjacent protons. The protons on the piperazine ring will also show characteristic signals, with their chemical shifts and multiplicities depending on the ring conformation and substitution. researchgate.netnih.gov

The ¹³C NMR spectrum provides complementary information. The carbon of the methoxy group will appear at a characteristic upfield chemical shift. The carbons of the propyl chain and the piperazine ring will have distinct signals, with the carbonyl carbon of the piperazin-2-one (B30754) moiety appearing at a significantly downfield chemical shift due to the deshielding effect of the adjacent oxygen and nitrogen atoms. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Piperazine Derivatives

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | ~3.3-3.8 | ~55-60 |

| Methylene Protons (-CH₂-) | ~1.5-4.0 | ~20-60 |

| Piperazine Ring Protons | ~2.5-3.5 | ~40-60 |

| Carbonyl Carbon (C=O) | - | ~165-175 |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern of the derivative.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduuvic.ca In this compound, COSY would show correlations between the adjacent methylene protons of the propyl chain and between coupled protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduuvic.ca This is crucial for assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rug.nl

Characteristic Group Frequencies and Band Assignments

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its various functional groups.

C=O Stretching: A strong absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹, is characteristic of the amide carbonyl group in the piperazin-2-one ring. nih.gov

C-N Stretching: Vibrations associated with the C-N bonds of the piperazine ring and the propyl chain appear in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the methoxy group is expected in the region of 1075-1150 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region.

N-H Stretching: If the other nitrogen of the piperazine ring is unsubstituted, a characteristic N-H stretching band would be observed in the region of 3200-3500 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can aid in the complete vibrational assignment. ultraphysicalsciences.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1650 - 1680 |

| Amine/Amide | C-N Stretch | 1000 - 1300 |

| Ether | C-O Stretch | 1075 - 1150 |

| Alkane | C-H Stretch | 2800 - 3000 |

| Secondary Amine | N-H Stretch | 3200 - 3500 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. auburn.edu This allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can further confirm the structure by showing the loss of specific fragments, such as the methoxypropyl side chain or parts of the piperazine ring. researchgate.net

Fragmentation Pathway Analysis for Structural Elucidaion

Mass spectrometry is an indispensable tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio of ions and their fragments. In the study of this compound and its derivatives, collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that are instrumental for its identification.

Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecular ion [M+H]⁺. The subsequent fragmentation in the MS/MS spectrum is predicted to occur at the most labile bonds. The piperazin-2-one ring and the N-substituent are common sites for fragmentation. researchgate.net

Key fragmentation pathways for piperazine derivatives often involve the cleavage of C-N bonds within the piperazine ring and the bond connecting the substituent to the ring nitrogen. For this compound, the fragmentation would likely involve the loss of the 3-methoxypropyl side chain or fragmentation within the side chain itself. Common fragment ions observed in the mass spectra of various piperazine derivatives include those arising from the piperazine ring structure. researchgate.net For instance, ions with m/z values corresponding to the protonated piperazine ring or fragments thereof are commonly detected. researchgate.net The fragmentation of the molecular ion provides a unique fingerprint that aids in the structural confirmation of the compound. libretexts.orgchemguide.co.uk

A plausible fragmentation pathway for this compound would involve initial cleavage of the bond between the propyl group and the piperazinone nitrogen, leading to a stable fragment ion. Further fragmentation could involve the loss of the methoxy group or cleavages within the piperazinone ring itself. The analysis of these fragmentation patterns is crucial for distinguishing between isomers and identifying unknown derivatives in complex mixtures. core.ac.uk

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 187.14 | [M+H]⁺ | Protonated molecular ion |

| 113.09 | [C₅H₉N₂O]⁺ | Loss of the methoxypropyl side chain |

| 85.06 | [C₄H₉N₂]⁺ | Cleavage of the piperazinone ring |

| 73.06 | [C₄H₉O]⁺ | Methoxypropyl cation |

| 56.05 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage |

X-ray Crystallography

For this compound or its derivatives that are capable of forming single crystals of suitable quality, single-crystal X-ray diffraction (SCXRD) can provide unparalleled structural detail. mdpi.comnih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. nih.gov

The crystal structure would reveal the conformation of the piperazin-2-one ring, which typically adopts a chair or a twisted-boat conformation. chemrxiv.org The orientation of the 3-methoxypropyl substituent relative to the ring would also be determined, including the torsion angles that define its spatial arrangement. In cases where chiral centers are present, for instance through substitution on the piperazinone ring, SCXRD can be used to determine the absolute configuration of the molecule, which is crucial for understanding its biological activity. researchgate.netnih.gov

Although a specific crystal structure for this compound is not publicly available, data from related piperazine derivatives show that intermolecular interactions, such as hydrogen bonding involving the amide group of the piperazinone ring, play a significant role in the crystal packing. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data for a Substituted Piperazinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c mdpi.com |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1654.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

| R-factor (%) | 4.5 |

Note: This data is representative of a similar heterocyclic compound and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD)

UV-Vis and ECD spectroscopy are powerful techniques for investigating the electronic properties of molecules. UV-Vis spectroscopy provides information about electronic transitions, while ECD is specifically sensitive to the chiral nature of a molecule. researchgate.netnih.gov

For this compound, the UV-Vis spectrum is expected to be relatively simple. The piperazine ring itself does not show significant absorption in the standard UV range (200-400 nm). researchgate.net The primary chromophore in the molecule is the amide group within the piperazin-2-one ring. This group typically exhibits a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. The presence of the 3-methoxypropyl substituent is not expected to significantly alter the UV-Vis spectrum unless it contains a chromophoric group. jocpr.com

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that measures the differential absorption of left and right circularly polarized light. nih.gov This technique is exclusively applicable to chiral molecules. aps.org If this compound is derivatized to introduce a chiral center, or if a chiral derivative is synthesized, ECD would be an invaluable tool for determining its absolute configuration. rsc.org The sign and magnitude of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the atoms around the chiral center. scilit.com

Table 3: Expected UV-Vis and ECD Spectral Characteristics

| Spectroscopic Technique | Expected λmax (nm) | Transition Type | Remarks |

| UV-Vis | ~210-230 | π → π | Associated with the amide chromophore. |

| UV-Vis | ~240-260 | n → π | Weak absorption, characteristic of the carbonyl group in the amide. |

| ECD | Dependent on chirality | n → π, π → π | Would show positive or negative Cotton effects if the molecule is chiral. The specific wavelengths would correspond to the UV-Vis absorption bands. nih.gov |

Computational Chemistry and Theoretical Investigations of 1 3 Methoxypropyl Piperazin 2 One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of molecules. These calculations help predict molecular behavior and reactivity based on quantum mechanical principles. ijcrt.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. ijcrt.org It is widely applied to study the geometric and electronic properties of pharmaceutical compounds, including piperazine (B1678402) derivatives. dergipark.org.trresearchgate.net By calculating the electron density, DFT can determine the ground-state energy of a molecule, providing a foundation for understanding its stability and reactivity. ijcrt.org

Table 1: Representative DFT Functionals and Basis Sets Used in Piperazine Analogue Studies

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G | Structural analysis and vibrational frequencies of a piperazine derivative. | ijcrt.org |

| B3LYP | 6-311+G** | Determination of structural, electronic, and conformational features. | nih.gov |

| Ab initio/DFT | Not Specified | Calculation of partial charges and proton affinities. | researchgate.net |

This table is for illustrative purposes and shows common computational methods applied to similar structures.

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. nih.gov The MEP map illustrates the charge distribution on the molecular surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. nih.gov

In studies of related heterocyclic compounds, MEP maps are used to understand intermolecular interactions, such as hydrogen bonding. dergipark.org.tr For example, the negative potential regions, often located around electronegative atoms like oxygen and nitrogen, indicate likely sites for hydrogen bond donors to interact. dergipark.org.trnih.gov In the case of 1-(3-Methoxypropyl)piperazin-2-one, the carbonyl oxygen, the ether oxygen, and the nitrogen atoms of the piperazine ring would be expected to show significant negative electrostatic potential. This analysis is crucial for predicting how the molecule might orient itself when approaching a biological receptor, as electrostatic interactions often govern the initial stages of binding. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For various piperazine analogues, HOMO-LUMO analysis has been performed to understand charge transfer within the molecule and assess its reactivity. ijcrt.orgcore.ac.uk From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity. dergipark.org.tr

Table 2: Global Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation | Reference |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | dergipark.org.tr |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | dergipark.org.tr |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. | dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability. | dergipark.org.tr |

These descriptors are instrumental in comparing the reactivity of different analogues and understanding how structural modifications impact the molecule's electronic properties and stability. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the three-dimensional structure and temporal evolution of molecules, providing insights into their conformational flexibility and stability.

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational space exploration aims to identify the full range of possible spatial arrangements of a molecule and determine their relative energies. nih.gov For flexible molecules like this compound, which contains rotatable bonds in its methoxypropyl side chain, numerous conformations can exist.

Computational methods such as systematic searches, Monte Carlo simulations, or molecular dynamics are used to sample this conformational landscape. nih.gov The goal is to find the low-energy conformers, as these are the most likely to be present under physiological conditions and to be the "active" conformation that binds to a biological target. In studies of complex molecules, identifying the preferred conformation is a critical step in understanding structure-activity relationships. biorxiv.org Advanced techniques can refine ensembles of structures, providing a detailed view of the molecule's variable and stable parts. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule by simulating the motions of its atoms over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can reveal how a molecule behaves in a simulated environment (e.g., in a solvent like water) at a given temperature and pressure. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Urapidil (6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) |

| 1,4-dinitrofurazano[3,4-b]piperazine |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide |

| 3-methoxy flavone |

| GBR 12909 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) |

| GBR 12935 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) |

| Amifostine |

| WR1065 |

| WR2721 |

Structure-Based Design Principles

Structure-based drug design relies on the three-dimensional structure of the biological target to design and optimize potential drug molecules. For this compound and its analogues, these principles guide the rational modification of the chemical structure to enhance binding affinity and selectivity for a specific target.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov It is instrumental in understanding the interactions between a ligand, such as a piperazin-2-one (B30754) derivative, and its target protein at the atomic level.

While specific docking studies on this compound are not extensively documented in publicly available literature, numerous studies on analogous piperazine and piperazin-2-one derivatives provide significant insights into their potential binding modes. For instance, molecular docking studies on piperazine derivatives have been crucial in identifying potential inhibitors for various enzymes and receptors. nih.govnih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data. The ligand, in this case, a piperazin-2-one analogue, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each conformation, with lower scores generally indicating more favorable binding.

For example, in studies of piperazine derivatives as urease inhibitors, molecular docking has revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's active site. nih.gov Similarly, docking studies of piperazine derivatives targeting the dopamine (B1211576) D2 receptor have helped to propose binding orientations, highlighting the importance of specific structural features for affinity. Research on piperazine-based compounds as sigma receptor 1 (S1R) ligands has also utilized molecular docking to understand their binding modes, revealing that the piperazine nitrogen can form crucial interactions with acidic residues in the receptor. nih.gov

A hypothetical docking study of this compound would likely show the piperazin-2-one core forming hydrogen bonds with the target protein via the amide and carbonyl groups. The methoxypropyl side chain would likely occupy a hydrophobic pocket, with the ether oxygen potentially forming an additional hydrogen bond. The specific interactions would, of course, depend on the topology and amino acid composition of the target's binding site.

| Analogue Class | Target | Key Predicted Interactions | Reference |

| Piperazine Derivatives | Urease | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Piperazine Derivatives | Antimicrobial Targets | Hydrogen bonding with key residues | nih.gov |

| Piperidine/Piperazine-based Compounds | Sigma-1 Receptor (S1R) | Salt bridge with Asp/Glu residues, π–cation interactions | nih.gov |

| Piperazinylalkylisoxazole Analogues | Dopamine D3 Receptor | Not specified in abstract | nih.gov |

This table is based on findings from studies on piperazine analogues and serves as an illustrative example of the types of interactions that could be predicted for this compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

The development of a QSAR model for a series of piperazin-2-one analogues would involve several steps:

Data Set Preparation: A set of piperazin-2-one derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A QSAR study on piperazinylalkylisoxazole analogues acting on the dopamine D3 receptor successfully developed models with high predictive accuracy, demonstrating the applicability of this method to piperazine-containing scaffolds. nih.gov Similarly, a QSAR study on piperazine derivatives as mTORC1 inhibitors identified key descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), molar refractivity, and topological polar surface area as being significantly correlated with inhibitory activity. mdpi.com

| QSAR Study on Analogue Class | Key Findings/Descriptors | Statistical Significance (Example) | Reference |

| Piperine (B192125) Analogues (Efflux Pump Inhibitors) | Partial negative surface area, molecular shadow, heat of formation | r² = 0.962, q² = 0.917 | nih.gov |

| Piperazinylalkylisoxazole Analogues (Dopamine D3 Receptor Ligands) | Not specified in abstract | r² = 0.917, q² = 0.841 (HQSAR) | nih.gov |

| Piperazine Derivatives (mTORC1 Inhibitors) | E(LUMO), Molar Refractivity, PSA, LogS, Refractive Index | R² = 0.74 (MLR) | mdpi.com |

This table presents findings from QSAR studies on related piperazine analogues, illustrating the types of descriptors and statistical measures of model quality.

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target and elicit a biological response. nih.gov

For this compound and its analogues, pharmacophore modeling can guide the design of new compounds with improved activity. A pharmacophore model can be generated based on a set of active molecules, even in the absence of a known target structure.

For instance, a pharmacophore model for piperazine-based CCR5 antagonists was developed and consisted of two hydrogen bond acceptors and three hydrophobic features. acs.org This model proved effective in predicting the activity of new compounds. Another study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity proposed a pharmacophore model with 11 features, highlighting the specific spatial arrangement required for bioactivity. nih.gov

A hypothetical pharmacophore model for a series of active piperazin-2-one analogues might include:

A hydrogen bond acceptor corresponding to the carbonyl oxygen of the piperazin-2-one ring.

A hydrogen bond donor corresponding to the NH group of the piperazin-2-one ring.

A hydrophobic feature corresponding to the substituent at the N1 position (e.g., the methoxypropyl group).

Additional features depending on the specific target and the nature of the substituents on the piperazine ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new active molecules.

| Pharmacophore Study on Analogue Class | Key Pharmacophoric Features | Application | Reference |

| Piperidine- and Piperazine-based CCR5 Antagonists | 2 Hydrogen Bond Acceptors, 3 Hydrophobic Features | Virtual screening for new antagonists | acs.org |

| 1-(2-Pyrimidinyl)piperazine Derivatives (Sedative-hypnotic) | 11 features (not detailed in abstract) | Defining binding model to a hypothetical receptor | nih.gov |

| Piperazine-based Ligands (Serotonin Transporter) | Model proposed but features not detailed in abstract | Understanding binding at the serotonin (B10506) transporter | researchgate.net |

This table summarizes findings from pharmacophore studies on related piperazine analogues, illustrating the types of features identified and their applications.

Chemical Reactivity and Transformative Chemistry of the Piperazin 2 One Core and Methoxypropyl Moiety

Reactions at the Piperazin-2-one (B30754) Ring System

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, and its reactivity has been explored to generate diverse molecular architectures. nih.gov The ring system contains two key reactive sites: the amide bond within the lactam and the secondary amine at the N-4 position.

The lactam functionality within the piperazin-2-one ring is susceptible to cleavage under various conditions, leading to linear diamine derivatives.

Hydrolytic Cleavage : Like other amides, the lactam can be hydrolyzed under acidic or basic conditions. Strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) at elevated temperatures will cleave the amide bond to yield the corresponding amino acid derivative, N-(3-methoxypropyl)-N'-(carboxymethyl)ethylenediamine. This reaction is fundamental to the degradation of the piperazinone core.

Reductive Cleavage : The amide can be reduced to the corresponding piperazine (B1678402). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carbonyl group of the lactam to a methylene (B1212753) group, thereby converting 1-(3-methoxypropyl)piperazin-2-one into 1-(3-methoxypropyl)piperazine. This transformation is a standard method for accessing substituted piperazines from their keto precursors. researchgate.net

Ring-Expansion Reactions : While less common for piperazinones themselves, ring-expansion strategies have been developed for related nitrogen heterocycles. For instance, Rh-catalyzed ring expansions of aziridines have been used to synthesize dehydropiperazines. nih.gov Conceptually similar strategies, potentially involving the generation of specific intermediates, could theoretically expand the six-membered piperazinone ring to a seven-membered diazepanone. Ring expansion of piperidines to azepanes has been demonstrated with high stereoselectivity. rsc.org

The piperazin-2-one ring in the parent compound has two nitrogen atoms. The N-1 position is already substituted with the 3-methoxypropyl group. The N-4 nitrogen, being part of a secondary amine within the lactam structure, is the primary site for further functionalization.

N-Acylation : The secondary amine at the N-4 position can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction yields N-4-acyl-1-(3-methoxypropyl)piperazin-2-ones. This is a common strategy to introduce further diversity into the piperazine scaffold. nih.gov

N-Alkylation : Alkylation of the N-4 amine can be achieved using alkyl halides. The reaction is typically performed in the presence of a base to deprotonate the amine, increasing its nucleophilicity. However, direct alkylation can sometimes lead to overalkylation or other side reactions. Protecting group strategies are often employed for more controlled syntheses of N-substituted piperazines. nih.gov

N-Arylation : The N-4 amine can undergo coupling reactions with aryl halides or pseudohalides, such as in Buchwald-Hartwig amination, to form N-aryl piperazinone derivatives. These reactions are catalyzed by palladium or copper complexes.

Michael Addition : As a secondary amine, the N-4 nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-nitrogen bond and extending the substituent at this position.

Table 1: Representative Reactions for Functionalizing the N-4 Position of the Piperazin-2-one Ring

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acetyl Chloride / Triethylamine | N-4-Acetyl-piperazin-2-one derivative | nih.gov |

| N-Sulfonylation | Tosyl Chloride / Pyridine | N-4-Tosyl-piperazin-2-one derivative | acs.org |

| N-Alkylation | Benzyl Bromide / K₂CO₃ | N-4-Benzyl-piperazin-2-one derivative | nih.gov |

| N-Arylation | Aryl Bromide / Pd Catalyst | N-4-Aryl-piperazin-2-one derivative | N/A |

Transformations of the Methoxypropyl Side Chain

The 1-(3-methoxypropyl) side chain offers a different set of chemical handles for modification, primarily centered on the ether linkage.

The methoxy (B1213986) group can be cleaved to unmask a primary alcohol, which serves as a versatile intermediate for further functionalization.

Acidic Cleavage : The most common method for cleaving simple alkyl ethers is treatment with strong acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI). openstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For the methoxypropyl group, this SN2 reaction would occur at the less sterically hindered methyl group, yielding 3-(1-piperazin-2-onyl)propan-1-ol and methyl halide. libretexts.orglibretexts.org Using excess acid can lead to the conversion of the resulting alcohol to the corresponding alkyl halide. youtube.com

Lewis Acid-Mediated Cleavage : Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), are highly effective reagents for cleaving ethers, especially methyl ethers, under milder conditions than strong protic acids. BBr₃ is particularly common for demethylation reactions.

Table 2: Common Reagents for Methoxy Ether Cleavage

| Reagent | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| HBr or HI (aq.) | Reflux | Primary Alcohol + Methyl Halide | SN2 | openstax.org |

| BBr₃ | CH₂Cl₂, low temperature | Primary Alcohol | Lewis Acid-mediated | organic-chemistry.org |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temp. | Silyl Ether (hydrolyzes to alcohol) | Silylation/Nucleophilic attack | N/A |

Once the ether is cleaved to reveal the terminal hydroxyl group, this new functional group can be transformed into a variety of other moieties.

Conversion to Halides/Sulfonates : The primary alcohol can be converted into a good leaving group. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 3-chloropropyl or 3-bromopropyl derivative. Alternatively, it can be converted to a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride) or a mesylate (using methanesulfonyl chloride), which are excellent leaving groups for substitution reactions.

Terminal Amine Synthesis : With a leaving group installed at the terminal position, a primary, secondary, or tertiary amine can be introduced via nucleophilic substitution. For example, reaction with sodium azide (B81097) followed by reduction (e.g., with H₂/Pd or LiAlH₄) affords the terminal primary amine (1-(3-aminopropyl)piperazin-2-one). Direct reaction with ammonia (B1221849) or a primary/secondary amine can also be used to install the desired amino group.

Reactions with Electrophiles and Nucleophiles

Reactions with Electrophiles : The most nucleophilic site in the molecule is the secondary amine at the N-4 position, which will readily react with a wide range of electrophiles as described in section 5.1.2. Under strongly basic conditions (e.g., using n-BuLi), it is possible to deprotonate the α-carbon to the carbonyl group, generating an enolate. This enolate can then react with electrophiles like alkyl halides or aldehydes, leading to substitution at the C-3 position of the ring. The outcome of such reactions can be highly dependent on the specific electrophile used. nih.gov Triflic acid-mediated cyclization of related N-acyl-pyrrolidinium ions highlights the electrophilic character of the iminium intermediate. rsc.org

Reactions with Nucleophiles : The primary electrophilic site is the carbonyl carbon of the lactam. It is susceptible to attack by strong nucleophiles. Organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl group. Depending on the reaction conditions and subsequent workup, this can lead to ring-opening or the formation of hemiaminal intermediates. The use of N-acylhydrazones, which are structurally related to N-acyl amides, as electrophiles in reactions with various nucleophiles has been well-documented, showcasing the electrophilic nature of the acylated nitrogen system. nih.gov

Applications in Organic Synthesis and Materials Science Excluding Clinical/drug Specific End Uses

Role as Building Blocks for Complex Heterocycles

N-substituted piperazin-2-ones are recognized as valuable precursors for the synthesis of more elaborate heterocyclic systems, which are foundational to many areas of chemical research. The piperazin-2-one (B30754) moiety can be viewed as a constrained dipeptide isostere, making it an attractive starting point for creating peptidomimetics and other complex structures.

Various synthetic strategies have been developed to utilize piperazin-2-ones as key intermediates. For instance, a one-pot catalytic method allows for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones from simple starting materials like commercial aldehydes, (phenylsulfonyl)acetonitrile, and N-substituted ethylenediamines. researchgate.netacs.org This approach provides enantiomerically enriched piperazin-2-ones that are crucial for building chiral molecules. acs.org

The reaction proceeds through a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), demonstrating the utility of the piperazin-2-one framework in multi-step, efficient syntheses. acs.org

Table 1: Representative One-Pot Synthesis of 3-Aryl-piperazin-2-ones This table showcases a general method applicable to the synthesis of piperazin-2-one derivatives.

| Aldehyde Starting Material | N-Substituent (on Ethylenediamine) | Final Product (3-Aryl-piperazin-2-one) | Overall Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Benzyl (Bn) | 3-(4-Chlorophenyl)-1-benzyl-piperazin-2-one | 85% | 96% |

| 4-Cyanobenzaldehyde | Benzyl (Bn) | 3-(4-Cyanophenyl)-1-benzyl-piperazin-2-one | 81% | 94% |

| 2-Naphthaldehyde | Benzyl (Bn) | 3-(Naphthalen-2-yl)-1-benzyl-piperazin-2-one | 90% | 85% |

| 3-Thiophenecarboxaldehyde | Benzyl (Bn) | 1-Benzyl-3-(thiophen-3-yl)piperazin-2-one | 70% | 95% |

(Data sourced from a study on the asymmetric catalytic access to piperazin-2-ones. acs.org)

Furthermore, piperazine (B1678402) derivatives can undergo reactions like Mn(OAc)₃-mediated radical cyclizations to form novel fused heterocyclic systems, such as piperazine-substituted dihydrofurans. nih.gov The ability to construct such complex scaffolds highlights the role of compounds like 1-(3-Methoxypropyl)piperazin-2-one as versatile building blocks in synthetic chemistry. nih.govacs.orgnih.gov

Synthetic Intermediates in Fine Chemical Production

The piperazine heterocycle is a "privileged scaffold" often found in high-value fine chemicals, particularly pharmaceuticals. nih.govrsc.org Consequently, intermediates used to construct this scaffold are of significant industrial interest. N-substituted piperazin-2-ones serve as key precursors in the multi-step synthesis of complex target molecules. researchgate.netrsc.org

Synthetic routes to piperazine-containing drugs frequently involve the use of piperazine-based synthons that are elaborated into the final product. nih.gov Methodologies such as Jocic-type reactions have been modified to convert enantiomerically-enriched alcohols into 1-substituted piperazinones with high fidelity, providing a reliable pathway to important chemical intermediates. researchgate.netrsc.org The this compound molecule is itself an intermediate, likely formed from piperazin-2-one and a 3-methoxypropyl halide or from cyclization of a suitably substituted diamine. This compound can then be further modified at the N4-position or at the carbon alpha to the carbonyl group to generate a library of derivatives for various applications.

Contributions to Novel Material Synthesis

The piperazine ring is not only important in biologically-oriented chemistry but also finds applications in materials science. Piperazine derivatives have been successfully incorporated into Metal-Organic Frameworks (MOFs) and used in catalysis. rsc.org MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The nitrogen atoms of the piperazine ring are excellent coordinating sites for metal ions, making piperazine-based ligands, potentially including piperazin-2-ones, suitable for constructing these advanced materials.

In another area of materials science, piperazine derivatives have been investigated for their ability to protect biological materials from damage. A series of 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized as radioprotective agents, demonstrating the potential of this class of compounds to mitigate the harmful effects of gamma radiation on cells. nih.gov The antioxidant properties of related piperazine-2,5-diones have also been studied, suggesting a role for these scaffolds in developing materials that can counteract oxidative stress. nih.gov While direct studies on this compound for these applications are not prominent, its structure is analogous to those that have shown utility in these areas of materials science.

Precursors for Agrochemicals (as chemical building blocks)

Many agrochemicals, such as fungicides and herbicides, are complex organic molecules built from heterocyclic precursors. The piperazine scaffold is known to be a component of various biologically active compounds, including those with antimicrobial and antifungal properties. nih.gov For example, a study on N-alkyl and N-aryl piperazine derivatives showed that they possessed significant activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

While many studies focus on the pharmaceutical applications of piperazines, such as anticancer agents, the fundamental biological activity of these scaffolds makes them attractive for agrochemical research. mdpi.comacs.org The synthesis of novel piperazine derivatives is a route to new compounds that could be screened for herbicidal, insecticidal, or fungicidal activity. Therefore, a compound like this compound serves as a potential precursor for the synthesis of new agrochemical candidates, where the 3-methoxypropyl group can modulate properties like solubility, uptake, and target interaction.

Dye and Pigment Synthesis (as a chemical component)

The piperazine moiety has been incorporated into the structure of dyes to enhance their properties. A study on novel azo disperse dyes demonstrated that a piperazine-based intermediate could be used to synthesize a series of colored compounds for dyeing polyester (B1180765) fibers. researchgate.net The inclusion of the piperazine ring can influence the final color, solubility, and fastness properties of the dye.

Table 2: Fastness Properties of Disperse Dyes Containing a Piperazine Moiety This table shows representative data for the performance of dyes synthesized using a piperazine building block.

| Dye Structure (Based on 1-Aryl-4-benzylpiperazine) | Light Fastness (on Polyester) | Washing Fastness (Staining) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |

|---|---|---|---|---|

| Dye B1 (p-nitroaniline derivative) | 6 | 5 | 4-5 | 4 |

| Dye B2 (p-aminoacetophenone derivative) | 5-6 | 5 | 4-5 | 4 |

| Dye B3 (p-cyanoaniline derivative) | 6 | 5 | 5 | 4-5 |

| Dye B4 (2-chloro-4-nitroaniline derivative) | 5 | 5 | 5 | 4-5 |

(Fastness ratings are on a scale of 1 to 5, with 5 being excellent, except for light fastness which is on a scale of 1 to 8. Data sourced from a study on disperse dyes containing a piperazine moiety. researchgate.net)

High-performance pigments, such as C.I. Pigment Violet 23 (Dioxazine Violet), are often complex heterocyclic compounds. researchgate.net The synthesis of such pigments relies on heterocyclic building blocks. While there is no specific documentation of this compound in dye synthesis, its structure as a functionalized heterocycle makes it a candidate for use as a component in novel dyes or pigments. It could be attached to a chromophore to act as an auxochrome or to modify the physical properties of the final colorant.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxypropyl)piperazin-2-one in laboratory settings?

A common approach involves coupling reactions between piperazin-2-one derivatives and methoxypropyl moieties. For example, amide bond formation using carbodiimide-based coupling reagents (e.g., HOBt/TBTU) under anhydrous conditions with a tertiary amine base (e.g., NEt₃) in DMF has been effective for structurally similar piperazine derivatives . Large-scale synthesis may require optimization of solvent systems and purification steps, as demonstrated in the production of related 1-(3-methoxypropyl)piperidine-containing compounds .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR (¹H/¹³C): Essential for confirming the methoxypropyl substitution pattern and piperazin-2-one ring conformation.

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns.

- IR Spectroscopy: Identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and methoxy (C-O) groups (~1100–1250 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding interactions, as seen in related thiadiazine-dione derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep in tightly sealed containers under inert gas (N₂/Ar) in a dry, well-ventilated area at 2–8°C. Avoid exposure to moisture or light .

- Handling: Use anti-static equipment to mitigate electrostatic charging. Wear nitrile gloves, chemical goggles, and lab coats. Ensure local exhaust ventilation to prevent inhalation of dust .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations can model the electron density distribution of the carbonyl group in the piperazin-2-one ring, predicting susceptibility to nucleophilic attack. Molecular dynamics simulations may further assess solvent effects on reactivity. PubChem-derived InChI keys for analogous compounds (e.g., pyrido-thiadiazinones) provide baseline data for comparative studies .

Q. How can researchers address contradictions in reported biological activities of piperazin-2-one derivatives?

- Assay Validation: Standardize in vitro assays (e.g., receptor binding or enzymatic inhibition) using positive controls and replicate experiments.

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects across derivatives. For example, the 3-methoxypropyl group’s steric and electronic contributions may modulate 5-HT₄ receptor affinity, as observed in Alzheimer’s drug candidates .

- Meta-Analysis: Cross-reference data from peer-reviewed studies while accounting for variability in cell lines, animal models, and dosage regimes.

Q. What strategies mitigate electrostatic charging during handling of powdered this compound?

- Equipment Grounding: Use conductive containers and grounding straps during transfer.

- Humidity Control: Maintain relative humidity at 40–60% to dissipate static charges.

- Anti-Static Additives: Blend with inert excipients (e.g., colloidal silica) to reduce powder resistivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.